1,2,4-Triazole-1-acetic acid

概要

説明

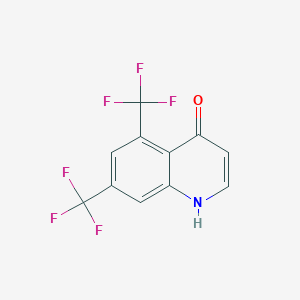

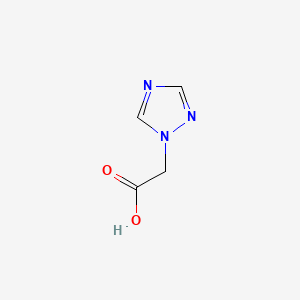

1,2,4-Triazole-1-acetic acid is a chemical compound with the molecular formula C4H5N3O2 . It is a type of triazole, a class of five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their significant biological activities . A metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions . Other synthetic methods of triazole compounds from various nitrogen sources have also been summarized .

Molecular Structure Analysis

The molecular structure of 1,2,4-Triazole-1-acetic acid is planar, with the C-N and N-N distances falling into a narrow range, consistent with the aromaticity . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The inhibitory activity against the H1N1 influenza virus depends more on the linkage length between the 1,2,4-triazol-4-yl-β-D-ribofuranosyl fragment and the heterocyclic moiety than on the nature of the heterocycle .

Physical And Chemical Properties Analysis

1,2,4-Triazole-1-acetic acid has a density of 1.5±0.1 g/cm3, a boiling point of 376.9±44.0 °C at 760 mmHg, and a flash point of 181.7±28.4 °C . It has 5 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

科学的研究の応用

Pharmacological Applications

Triazoles, including 1,2,4-triazole, have superior pharmacological applications . They are able to accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Antimicrobial Properties

Triazoles and their derivatives have significant antimicrobial properties . They can be used to combat a variety of microbial infections .

Antiviral Properties

Triazoles have been found to have antiviral properties . This makes them useful in the development of antiviral drugs .

Antitubercular Properties

Triazoles also have antitubercular properties . They can be used in the treatment of tuberculosis .

Anticancer Properties

Triazoles have been found to have anticancer properties . They can be used in the development of anticancer drugs .

Anticonvulsant Properties

Triazoles have been found to have anticonvulsant properties . They can be used in the treatment of epilepsy and other conditions characterized by seizures .

Analgesic Properties

Triazoles have been found to have analgesic properties . They can be used in the treatment of pain .

Antioxidant Properties

Triazoles have been found to have antioxidant properties . They can be used in the treatment of conditions caused by oxidative stress .

作用機序

Target of Action

1,2,4-Triazole compounds, including 1,2,4-Triazole-1-acetic acid, are known to interact with a variety of enzymes and receptors in the biological system . They are capable of binding in the biological system, showing versatile biological activities . .

Mode of Action

These compounds are known to interact with various enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

These include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Each of these activities likely involves different biochemical pathways.

Pharmacokinetics

Triazole compounds are generally known for their low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .

Result of Action

Triazole derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects . These effects suggest that the compound may influence cellular processes related to inflammation, pain perception, and body temperature regulation.

Action Environment

It’s worth noting that the triazole ring is stable in both acidic and basic conditions , suggesting that the compound may retain its activity in various physiological environments.

Safety and Hazards

将来の方向性

The future directions of 1,2,4-Triazole-1-acetic acid research could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The synthesis of 1,2,4-triazole compounds will continue to attract attention due to their significant biological activities .

特性

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDBSQXFIWBJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365231 | |

| Record name | 1,2,4-Triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazole-1-acetic acid | |

CAS RN |

28711-29-7 | |

| Record name | 1,2,4-Triazole-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028711297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIAZOLE-1-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3ASK2WBNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(1H-1,2,4-Triazol-1-yl)acetic acid attractive for building coordination polymers?

A: This molecule possesses two key features that make it ideal for constructing coordination polymers [, , ]:

Q2: What types of structures have been obtained using 2-(1H-1,2,4-Triazol-1-yl)acetic acid in coordination polymers?

A2: Research has shown that 2-(1H-1,2,4-Triazol-1-yl)acetic acid can form a variety of coordination polymer architectures, including:

- One-dimensional chains: These have been observed in complexes with silver(I) [, ].

- Two-dimensional networks: Copper(II) complexes with this ligand have been shown to form 2D structures [, ].

- Three-dimensional networks: Silver(I) complexes can also assemble into 3D structures depending on the reaction conditions [].

Q3: Has 2-(1H-1,2,4-Triazol-1-yl)acetic acid been explored for any catalytic applications in its coordination polymer form?

A: Yes, recent studies have investigated the catalytic potential of Cu(II) coordination polymers containing 2-(1H-1,2,4-Triazol-1-yl)acetic acid []. These polymers have shown promising activity in the oxidative coupling of 2,6-dimethylphenol, a reaction important for synthesizing valuable polymers.

Q4: What other properties have been investigated in coordination polymers containing 2-(1H-1,2,4-Triazol-1-yl)acetic acid?

A: Besides catalysis, researchers have also explored the luminescent properties of these materials. For example, silver(I) complexes with 2-(1H-1,2,4-Triazol-1-yl)acetic acid have demonstrated interesting luminescence behaviour [, ], suggesting potential applications in areas like sensing or display technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。